Methyl stearate

Catalog No.
S581139
CAS No.
112-61-8
M.F
C19H38O2
M. Wt
298.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl stearate

CAS Number

112-61-8

Product Name

Methyl stearate

IUPAC Name

methyl octadecanoate

Molecular Formula

C19H38O2

Molecular Weight

298.5 g/mol

InChI

InChI=1S/C19H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-18H2,1-2H3

InChI Key

HPEUJPJOZXNMSJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OC

Solubility

less than 1 mg/mL at 72° F (NTP, 1992)
Insol in water; sol in alcohol or ether.
Very sol in ether and chloroform

Synonyms

Octadecanoic Acid Methyl Ester; Stearic Acid Methyl Ester; Emery 2218; Esterol A; Exceparl MS; Kemester 9718; Methyl n-Octadecanoate; Methyl Octadecanoate; Methyl Stearate; NSC 9418; Pastel M 18; Pastell M 180; n-Octadecanoic Acid Methyl Ester;

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC

Biocatalysis and Biofuels:

  • Lipase substrate: Methyl stearate serves as a substrate for lipases, enzymes that break down fats and oils. Researchers use it to study lipase activity and specificity in enzymes isolated from various sources, including bacteria and plants . This knowledge aids in developing biocatalysts for various applications, including biodiesel production and fat modification in food products.

Cell and Tissue Research:

  • Promoting stem cell migration: Studies suggest that methyl stearate can enhance the migration of mesenchymal stem cells (MSCs) . This has potential applications in regenerative medicine, as efficient migration of MSCs is crucial for their therapeutic effects in repairing damaged tissues.
  • Neuroprotection: Recent research indicates that methyl stearate might offer neuroprotective benefits. Studies show it can improve functional outcomes and reduce neuronal death after cardiac arrest . This opens avenues for further investigation into its potential role in treating various neurological conditions.

Other Applications:

  • Surfactant and stabilizer: Due to its amphiphilic nature, methyl stearate finds use as a non-ionic surfactant. It helps increase the solubility of other chemicals and can also act as a stabilizer in various formulations .

Physical Description

Methyl stearate appears as white crystals or chunky solid. (NTP, 1992)
Liquid
Solid

Color/Form

White crystals
Semisolid

XLogP3

9

Boiling Point

828 to 829 °F at 747 mm Hg (NTP, 1992)
370.0 °C
443 °C

Flash Point

307 °F (NTP, 1992)
307 °F (153 °C)

Density

0.8498 at 104 °F (NTP, 1992)
0.8498 @ 40 °C/4 °C

LogP

8.35 (LogP)
8.35
log Kow= 8.35

Appearance

Unit:1 gramSolvent:nonePurity:99%Physical solid

Melting Point

100 °F (NTP, 1992)
39.1 °C
Mp 39.1 °
39.1°C

UNII

8D4NXF3ZH7

Vapor Pressure

1.35e-05 mmHg
1.36X10-5 mm Hg @ 25 °C

Other CAS

112-61-8

Wikipedia

Methyl stearate

Use Classification

Food additives -> Flavoring Agents
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]
Cosmetics -> Emollient; Skin conditioning

Methods of Manufacturing

Method of purification: vacuum fraction distillation.
Esterification of stearic acid with methanol or stearin with methanol.

General Manufacturing Information

All other chemical product and preparation manufacturing
Petroleum lubricating oil and grease manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Octadecanoic acid, methyl ester: ACTIVE

Analytic Laboratory Methods

MASS SPECTROMETRY DETERMINES METHYL STEARATE DOWN TO 5 NG.

Dates

Modify: 2023-08-15
1. J. Hunter, J. Zhang, and P. Kris-Etherton “Cardiovascular disease risk of dietary stearic acid compared with trans, other saturated, and unsaturated fattyacids: a systematic review” Am J Clin Nutr, vol. 91 pp. 46-63, 20102. H. Uludag et al. “Formulation and Delivery of siRNA by Oleic Acid and Stearic Acid Modified Polyethylenimine” Mol. Pharmaceuticals, vol. 6 pp. 121-133, 20093.Y-Z. Du et al “Shell cross-linked stearic acid grafted chitosan oligosaccharide self-aggregated micelles for controlled release of paclitaxel” Colloids andSurfaces B: Biointerfaces, vol. 50 pp. 97-103, 2006

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